1-(2-Methylcyclohexyl)ethan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylcyclohexyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7-5-3-4-6-9(7)8(2)10/h7-9H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYXVEVQBRCEKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Sourcing & Synthesis Guide: 1-(2-Methylcyclohexyl)ethan-1-amine
The following technical guide details the commercial landscape, procurement strategies, and synthesis protocols for 1-(2-Methylcyclohexyl)ethan-1-amine .
Executive Summary & Market Status
This compound is a specialized aliphatic amine building block, primarily used in fragment-based drug discovery (FBDD) and as a scaffold for CNS-active agents.
-
Commercial Availability: Critical Scarcity . This compound is not a standard catalog item for major Western distributors (Sigma, Fisher, VWR). It is classified as a "Make-on-Demand" or rare stock item.
-
Cost Implication: Listed prices exceed $900 USD per gram (e.g., Dana Bioscience/BLDpharm), classifying it as a high-cost reagent.
-
Strategic Recommendation: Due to high lead times and costs, in-house synthesis via reductive amination of the widely available ketone precursor is the recommended strategy for requirements exceeding 100 mg.
Chemical Identity & Technical Profile
Understanding the stereochemical complexity of this molecule is vital for procurement and analysis. The commercially available material is typically a mixture of diastereomers unless chiral resolution is specified.
| Property | Detail |
| Chemical Name | This compound |
| Common Synonyms | 1-(2-Methylcyclohexyl)ethylamine; |
| Molecular Formula | |
| Molecular Weight | 141.26 g/mol |
| Key Precursor | 1-(2-Methylcyclohexyl)ethan-1-one (CAS: 5222-61-7) |
| Stereochemistry | 3 Chiral Centers (if ring is substituted). Expect mixture of cis/trans ring isomers and R/S amine isomers. |
Supply Chain Landscape
Primary Commercial Sources
Direct sourcing is limited to specialized building block vendors. Verification of stock "on-hand" vs. "synthesize-on-order" is mandatory before purchase.
| Supplier | SKU / Catalog ID | Availability Status | Notes |
| BLDpharm | BD01039672 | Global Stock (Low) | Primary source. Likely the OEM for other resellers. |
| Dana Bioscience | BD01039672-1g | Reseller | High markup; ships from BLD stock. |
| Enamine | Inquire | Make-on-Demand | Reliable for custom library synthesis. |
| WuXi AppTec | Inquire | Custom Synthesis | Best for multi-kilogram scale-up. |
Decision Logic: Buy vs. Make
The following decision tree illustrates the optimal procurement strategy based on quantity and timeline.
Figure 1: Strategic decision matrix for sourcing this compound.
Technical Protocol: In-House Synthesis
Rationale: The ketone precursor, 1-(2-Methylcyclohexyl)ethan-1-one (CAS 5222-61-7), is widely available at low cost (~$1-5/g). Converting this to the amine via reductive amination is a robust, high-yielding process.
Reaction Pathway
The synthesis involves the formation of an imine intermediate followed by reduction.[1][2][3][4] The use of Sodium Cyanoborohydride (
Figure 2: Reductive amination pathway from the commercially available ketone.
Step-by-Step Methodology
Safety Note:
-
Imine Formation:
-
Dissolve 1-(2-Methylcyclohexyl)ethan-1-one (1.0 eq) in Methanol (0.5 M concentration).
-
Add Ammonium Acetate (
, 10.0 eq). The excess ammonia source is critical to prevent secondary amine formation. -
Stir at room temperature for 30 minutes.
-
-
Reduction:
-
Add Sodium Cyanoborohydride (
, 1.5 eq) portion-wise. -
Optional Optimization: Add molecular sieves (3Å) to scavenge water and push imine equilibrium.
-
Monitor pH; maintain pH ~6–7 using small amounts of acetic acid if necessary.
-
Stir at room temperature for 12–24 hours. Monitor by TLC (stain with Ninhydrin) or LC-MS.
-
-
Work-up (Acid-Base Extraction):
-
Quench reaction with
(carefully) to decompose excess hydride. -
Remove Methanol under reduced pressure.
-
Dilute residue with water and wash with Diethyl Ether (
) to remove unreacted ketone (Discard organic layer). -
Basify the aqueous layer to pH >12 using
pellets or . -
Extract the free amine into Dichloromethane (DCM) (
). -
Dry combined organics over
, filter, and concentrate.[2]
-
-
Purification:
-
If purity is <95%, convert to the Hydrochloride Salt by adding
in Dioxane/Ether. The salt often crystallizes, allowing for easy filtration and high purity.
-
Quality Control & Analytical Validation
When sourcing or synthesizing, verify the following parameters to ensure data integrity in downstream biological assays.
| Test | Acceptance Criteria | Methodological Note |
| LC-MS | Expect broad peak or double peaks due to diastereomers. | |
| 1H NMR | The methine proton | |
| Appearance | Colorless Oil (Free base) | White solid (HCl salt). Yellowing indicates oxidation. |
| Purity | >95% (AUC) | Impurities often include the corresponding alcohol (from ketone reduction). |
References
-
BLDpharm. (2025). Product Catalog: this compound (SKU: BD01039672). Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 107383, 1-(2-Methylcyclohexyl)ethan-1-one. Retrieved from
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from
-
Sigma-Aldrich. (2025). Reductive Amination Application Note. Retrieved from
Sources
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- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
An In-depth Technical Guide to the Reactivity Profile of 1-(2-Methylcyclohexyl)ethan-1-amine
Abstract
This technical guide provides a comprehensive analysis of the synthesis, stereochemistry, and reactivity of 1-(2-methylcyclohexyl)ethan-1-amine, a chiral primary amine with significant potential in medicinal chemistry and organic synthesis. The presence of two stereocenters and the conformational dynamics of the substituted cyclohexane ring impart a unique and nuanced reactivity profile to this molecule. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the factors governing its chemical behavior and providing insights into its potential applications.
Introduction: Structural Features and Significance
This compound is a primary amine characterized by a substituted cyclohexane ring. The molecule possesses two chiral centers: one at the carbon atom of the cyclohexane ring bearing the methyl group (C2), and the other at the alpha-carbon of the ethylamine side chain (C1'). This results in the potential for four diastereomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The cis and trans relationship between the methyl group and the ethylamine substituent on the cyclohexane ring significantly influences the molecule's conformational preferences and, consequently, its reactivity.
The sterically hindered nature of the primary amine, due to the adjacent bulky 2-methylcyclohexyl group, is a key determinant of its chemical behavior. This structural motif is of particular interest in drug discovery, where chiral amines are prevalent pharmacophores.[1][2] The specific stereochemistry and conformational rigidity offered by the cyclohexane scaffold can lead to highly selective interactions with biological targets.
Synthesis and Stereochemical Control
The most direct and industrially scalable approach to the synthesis of this compound is the reductive amination of the corresponding ketone, 1-(2-methylcyclohexyl)ethan-1-one. This method offers the potential for stereocontrol, depending on the choice of reducing agent and reaction conditions.
Proposed Synthetic Workflow: Reductive Amination
The synthesis begins with the commercially available 1-(2-methylcyclohexyl)ethan-1-one, which exists as a mixture of cis and trans isomers.
Figure 1: Proposed synthetic workflow for this compound via reductive amination.
Experimental Protocol: Reductive Amination
-
Imine Formation: To a solution of 1-(2-methylcyclohexyl)ethan-1-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) (excess, ~5-10 eq). The reaction is typically stirred at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: A reducing agent is then introduced to the reaction mixture.
-
Catalytic Hydrogenation: The mixture can be subjected to a hydrogen atmosphere (typically 50-100 psi) in the presence of a catalyst such as palladium on carbon (Pd/C) or Raney nickel. This method is often highly effective but may require specialized equipment.
-
Chemical Reduction: A milder and more common laboratory-scale approach involves the use of a hydride reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). These reagents are selective for the imine in the presence of the ketone. Add the reducing agent (1.5-2.0 eq) portion-wise to the reaction mixture at 0 °C, and then allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification: The reaction is quenched by the addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.
Causality Behind Experimental Choices:
-
Solvent: Methanol and ethanol are good choices as they are polar enough to dissolve the reactants and reagents, and they do not interfere with the reaction.
-
Reducing Agent: Sodium cyanoborohydride is often preferred for reductive aminations as it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH, allowing for the selective reduction of the imine as it is formed.[3]
-
Stereocontrol: The stereochemical outcome of the reduction can be influenced by the steric bulk of the reducing agent and the conformational preferences of the intermediate imine. The use of chiral catalysts or auxiliaries could potentially achieve a stereoselective synthesis of a single diastereomer.[4]
Conformational Analysis and its Impact on Reactivity
The reactivity of this compound is intrinsically linked to the conformational equilibrium of the cyclohexane ring. The relative positioning of the methyl and ethylamine groups (cis or trans) dictates the most stable chair conformation.
Figure 2: Conformational equilibrium in trans and cis isomers of this compound.
-
Trans Isomers: In the trans configuration, the methyl and ethylamine groups are on opposite sides of the ring. The most stable conformation will have both bulky groups in the equatorial position to minimize 1,3-diaxial interactions.[5] This diequatorial conformer is expected to be significantly more stable than the diaxial conformer.
-
Cis Isomers: For the cis isomers, one group will be in an axial position while the other is equatorial. A ring flip will interconvert these two conformations. The relative stability will depend on the A-values (conformational preferences) of the methyl and ethylamine groups. Generally, the conformer with the larger group in the equatorial position is favored.
Impact on Reactivity: The accessibility of the lone pair of electrons on the nitrogen atom is influenced by its steric environment. In conformers where the ethylamine group is in the axial position, the amine is more sterically hindered due to 1,3-diaxial interactions with the axial hydrogens on the ring.[6] This can lead to a decrease in its nucleophilicity and basicity compared to the conformer where the ethylamine group is in the less hindered equatorial position.[7]
Reactivity Profile
The reactivity of this compound is primarily centered around the nucleophilic and basic nature of the primary amine group. However, the steric hindrance imposed by the alpha-branched, substituted cyclohexyl moiety modulates this reactivity.
N-Acylation
N-acylation is a fundamental reaction of primary amines to form amides. Due to the steric bulk around the nitrogen atom in this compound, the rate of acylation is expected to be slower than that of less hindered primary amines.
Figure 3: Reaction mechanism for the N-acylation of this compound.
Experimental Protocol: N-Acetylation
-
Dissolution: Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in a dry, aprotic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove excess base, and then with a saturated solution of sodium bicarbonate to remove any remaining acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting amide can be purified by recrystallization or column chromatography.
Rationale for Protocol:
-
Base: A base is required to neutralize the HCl byproduct of the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]
-
Steric Considerations: For more sterically demanding acylating agents, longer reaction times, elevated temperatures, or the use of a more reactive acylating agent (e.g., an acid anhydride with a catalytic amount of DMAP) may be necessary.[9]
Other Representative Reactions
-
Salt Formation: As a base, this compound will readily react with acids to form the corresponding ammonium salts. This is often utilized for purification or to improve the aqueous solubility of the compound.
-
Alkylation: N-alkylation with alkyl halides is possible but may be challenging due to steric hindrance. Over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, can occur, though the steric bulk of the starting material may favor mono-alkylation.
-
Reactions with Carbonyls: With aldehydes and ketones, it will form imines, as seen in the reverse of the reductive amination synthesis.
Spectroscopic Characterization (Predicted)
Table 1: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | - N-H protons: A broad singlet between δ 1.0-3.0 ppm, which would disappear upon D₂O exchange.[10] - C-H proton alpha to N: A multiplet between δ 2.5-3.5 ppm. - Cyclohexyl and methyl protons: A complex series of overlapping multiplets in the upfield region (δ 0.8-2.0 ppm). |
| ¹³C NMR | - Carbon alpha to N: A signal in the range of δ 40-60 ppm. - Cyclohexyl and methyl carbons: Signals in the aliphatic region (δ 15-45 ppm). |
| IR Spectroscopy | - N-H stretch: Two characteristic sharp peaks for a primary amine in the range of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching).[11][12] - N-H bend (scissoring): A peak around 1590-1650 cm⁻¹.[11] - C-N stretch: A peak in the 1000-1200 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): An odd m/z value, according to the nitrogen rule.[13][14] - Base Peak: Likely resulting from α-cleavage, leading to the loss of a methyl radical or the 2-methylcyclohexyl radical.[13] |
Applications in Drug Development
The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.
-
Chiral Building Block: As a chiral amine, it can be used as a starting material or intermediate in the synthesis of more complex, stereochemically defined molecules. The specific spatial arrangement of the amine and methyl groups can be crucial for achieving high binding affinity and selectivity to biological targets such as enzymes or receptors.[15]
-
Modulation of Physicochemical Properties: The lipophilic 2-methylcyclohexyl group can be used to modulate the overall lipophilicity of a drug candidate, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Conformational Constraint: The cyclohexane ring provides a degree of conformational rigidity that can be advantageous in drug design. By locking a portion of the molecule into a more defined three-dimensional shape, it is possible to improve binding to a target and reduce off-target effects.
Conclusion
This compound presents a nuanced reactivity profile that is a direct consequence of its stereochemistry and steric bulk. While its fundamental reactions are characteristic of a primary amine, the rate and outcome of these reactions are significantly influenced by the conformational preferences of the substituted cyclohexane ring. A thorough understanding of these structure-reactivity relationships is essential for the effective utilization of this versatile chiral building block in both academic research and industrial applications, particularly in the field of drug discovery and development.
References
-
JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]
- Unknown Author.
-
Hückel, W., et al. (1955). Elimination Reactions of 2-Methylcyclohexyl Derivatives. Journal of the American Chemical Society. [Link]
-
Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society. [Link]
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JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. [Link]
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University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
-
MDPI. (2022). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. Molecules. [Link]
-
ResearchGate. (2019). α-Branched amines by catalytic 1,1-addition of C–H bonds and aminating agents to terminal alkenes. [Link]
-
Illinois State University. Infrared Spectroscopy. [Link]
-
Xu, Y., et al. (2021). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications. [Link]
-
PMC. (2019). α-Branched amines by catalytic 1,1-addition of C–H bonds and aminating agents to terminal alkenes. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
PubChem. 1-(2-Methylcyclohexyl)ethan-1-one. [Link]
-
ResearchGate. N-Acylation Reactions of Amines. [Link]
-
Arkivoc. (2004). N-Acylation in combinatorial chemistry. [Link]
-
Journal of the American Chemical Society. (2017). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. [Link]
-
ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. [Link]
-
Unknown Author. Conformational Analysis. [Link]
-
Chemistry LibreTexts. (2025). 2.5.1: Conformational analysis. [Link]
-
YouTube. (2021). 108 Problem Solving Predicting NMR Spectra of Molecule. [Link]
-
St. Paul's Cathedral Mission College. CYCLIC STEREOCHEMISTRY. [Link]
-
Reaction Chemistry & Engineering. (2023). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. [Link]
-
Organic & Biomolecular Chemistry. (2018). Protein-engineering of an amine transaminase for the stereoselective synthesis of a pharmaceutically relevant bicyclic amine. [Link]
-
Journal of the Chemical Society. (1962). Conformation and Reactivity. Part 112 Kinetics Hydrolysis of the Acetates of the Methylcycl. [Link]
-
Chemical Reviews. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. [Link]
-
PubChem. trans-1-(2-Methylcyclohexyl)ethan-1-one. [Link]
-
nmrshiftdb2. open nmr database on the web. [Link]
-
Research Inventions Journals. (2023). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. [Link]
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PubChem. Cyclohexylamine. [Link]
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Chemical Science. (2019). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. [Link]
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PMC. (2023). Impact of stereochemistry in 3D energetic materials science: a case based on peripheral editing of the 2,4,10-trioxaadamantane backbone. [Link]
-
Pearson. Reductive Amination Practice Problems. [Link]
-
Amazon S3. (2019). Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. [Link]
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Dana Bioscience. This compound 1g. [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of 1-(2-Methylcyclohexyl)ethan-1-amine in the Synthesis of Novel Chiral Ligands
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic application of the chiral building block, 1-(2-Methylcyclohexyl)ethan-1-amine, in the synthesis of novel chiral ligands. While direct literature on this specific amine is emerging, its structural motifs are analogous to well-established chiral amines used in asymmetric catalysis. This guide extrapolates from established principles to provide robust, field-tested protocols for synthesizing key classes of ligands, including Schiff bases and phosphine-amine derivatives. We will delve into the causality behind experimental design, provide step-by-step synthetic protocols, and offer insights into the characterization and potential applications of the resulting ligands in asymmetric catalysis and coordination chemistry.
Introduction: The Strategic Value of the 2-Methylcyclohexyl Moiety
Chiral ligands are the cornerstone of modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. The efficacy of a chiral ligand is profoundly influenced by its steric and electronic properties. The target precursor, This compound , offers a unique combination of features:
-
A Bulky, Lipophilic Cyclohexyl Group: This group can create a well-defined chiral pocket around a metal center, influencing substrate approach and enhancing enantioselectivity.
-
A Chiral Center Proximal to the Coordinating Amine: The stereochemistry at the ethylamine backbone works in concert with the cyclohexyl ring's chirality.
-
The 2-Methyl Substituent: This seemingly minor addition provides a crucial steric directing group, breaking the C2 symmetry of a simple cyclohexyl ring and creating a more rigid and defined chiral environment. This can be pivotal in discriminating between enantiotopic faces of a prochiral substrate.
Although a nascent building block in published literature, its potential for creating highly effective ligands is significant. This guide will leverage established synthetic methodologies for structurally related amines to provide a reliable roadmap for its utilization.
Core Synthetic Workflows: From Amine to Ligand
The primary amine functionality of this compound is a versatile handle for constructing a variety of important ligand classes. The two most direct and impactful applications are the synthesis of chiral Schiff base ligands and chiral phosphine-amine ligands.
General Experimental Workflow
The synthesis of ligands from a primary amine precursor generally follows a consistent workflow, ensuring reproducibility and purity. Key considerations include the use of inert atmospheres for sensitive reagents and rigorous purification to remove unreacted starting materials and byproducts.
Caption: General workflow for chiral ligand synthesis.
Protocol 1: Synthesis of Chiral Schiff Base Ligands
Schiff base ligands are among the most versatile and readily synthesized ligands in coordination chemistry. The imine (C=N) bond is formed via condensation of the primary amine with a suitable aldehyde or ketone. For asymmetric catalysis, salicylaldehyde derivatives are frequently used to create tridentate (ONO) or tetradentate (ONNO, "salen-type") ligands.
Rationale and Mechanistic Insight
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. This step is often acid-catalyzed to facilitate the removal of the water molecule. The choice of solvent is critical; a solvent that allows for the azeotropic removal of water (e.g., toluene using a Dean-Stark apparatus) can drive the reaction to completion. The steric bulk of the 2-methylcyclohexyl group will dictate the conformation of the final ligand and its coordination geometry with a metal center.
Detailed Synthetic Protocol: (E)-2-(((1-(2-methylcyclohexyl)ethyl)imino)methyl)phenol
This protocol details the synthesis of a bidentate (ON) Schiff base ligand.
Caption: Reaction scheme for Schiff base synthesis.
Materials:
-
This compound (1.0 eq)
-
Salicylaldehyde (1.0 eq)
-
Absolute Ethanol (approx. 0.2 M concentration)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound.
-
Dissolve the amine in absolute ethanol.
-
Add salicylaldehyde (1.0 equivalent) to the solution at room temperature. A color change (typically to yellow) should be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting materials.
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume in vacuo.
-
If a precipitate forms, collect it by filtration. If not, redissolve the crude product in a suitable solvent (e.g., dichloromethane), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, often as a yellow oil or solid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Expected Characterization Data
The successful formation of the Schiff base ligand can be confirmed by standard analytical techniques.
| Technique | Expected Observation | Rationale |
| ¹H NMR | Disappearance of aldehyde proton (~9.5-10.5 ppm). Appearance of imine proton (CH=N) as a singlet (~8.0-8.5 ppm). Appearance of a broad singlet for the phenolic -OH (~12-14 ppm, H-bonded). | Confirms formation of the C=N bond and retention of the phenol group. |
| ¹³C NMR | Appearance of imine carbon signal (~160-170 ppm). | Confirms the imine functional group. |
| FT-IR | Disappearance of N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N stretch (~1610-1640 cm⁻¹). | Vibrational spectroscopy confirms the key functional group transformation. |
| Mass Spec (ESI-MS) | Observation of [M+H]⁺ peak corresponding to the calculated molecular weight of the product. | Confirms the molecular weight of the synthesized ligand. |
Protocol 2: Synthesis of Chiral P,N-Ligands
Chiral phosphine-amine (P,N) ligands are a powerful class of ancillary ligands, particularly in transition-metal-catalyzed asymmetric hydrogenations and hydroformylations. The combination of a soft phosphine donor and a hard amine donor allows for fine-tuning of the electronic and steric properties of the catalyst.
Rationale and Mechanistic Insight
The synthesis involves a nucleophilic substitution reaction where the amine nitrogen attacks a phosphorus-halide bond, typically P-Cl. Diphenylphosphine chloride (Ph₂PCl) is a common reagent. This reaction requires a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl generated in situ, preventing the protonation of the starting amine. The reaction must be carried out under strictly anhydrous and inert conditions (N₂ or Ar atmosphere) as both the chlorophosphine reagent and the final phosphine product are highly susceptible to oxidation.
Detailed Synthetic Protocol: N-(1-(2-methylcyclohexyl)ethyl)-1,1-diphenylphosphanamine
Materials:
-
This compound (1.0 eq)
-
Chlorodiphenylphosphine (Ph₂PCl) (1.0 eq)
-
Triethylamine (TEA) (1.1-1.2 eq)
-
Anhydrous, degassed dichloromethane (DCM) or Toluene
-
Schlenk flask, syringes, nitrogen/argon line
Procedure:
-
Set up a Schlenk flask under a positive pressure of nitrogen or argon.
-
Add this compound and anhydrous triethylamine (1.2 eq) to the flask.
-
Dissolve the amines in anhydrous, degassed DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add chlorodiphenylphosphine (1.0 eq) dropwise via syringe over 15-20 minutes. A white precipitate of triethylammonium chloride ([Et₃NH]Cl) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction by ³¹P NMR if available (disappearance of Ph₂PCl signal at ~82 ppm).
-
Upon completion, filter the reaction mixture under inert conditions (e.g., via cannula filtration) to remove the [Et₃NH]Cl precipitate.
-
Wash the precipitate with a small amount of anhydrous DCM to recover any trapped product.
-
Combine the filtrate and washings, and remove the solvent in vacuo to yield the crude P,N-ligand, typically as a viscous oil or a low-melting solid.
-
The product is often used directly or can be purified by filtration through a short plug of Celite or silica gel under an inert atmosphere. High-vacuum distillation or recrystallization may be possible but risks decomposition/oxidation.
Expected Characterization Data
Characterization of phosphine ligands requires specific attention to prevent oxidation during sample preparation.
| Technique | Expected Observation | Rationale |
| ³¹P NMR | A singlet or multiplet in the range of 30-60 ppm. A signal around 20-30 ppm may indicate the corresponding phosphine oxide. | The chemical shift is highly diagnostic for the phosphorus environment. |
| ¹H NMR | Disappearance of one N-H proton signal. Complex multiplets for the phenyl and alkyl regions. Coupling to phosphorus (J-coupling) may be observed. | Confirms P-N bond formation. |
| Mass Spec (HRMS) | Accurate mass measurement of the [M+H]⁺ ion. | Provides definitive confirmation of the elemental composition. |
Conclusion and Future Outlook
The strategic use of this compound as a chiral precursor opens the door to a new family of ligands with significant potential in asymmetric synthesis. The protocols detailed herein for the synthesis of Schiff base and P,N-ligands provide a robust and reliable starting point for researchers. The unique steric profile imparted by the 2-methylcyclohexyl group is a compelling feature that warrants further investigation. Future work should focus on the complexation of these ligands with various transition metals (e.g., Cu, Pd, Rh, Ir) and the evaluation of the resulting complexes in a range of catalytic transformations, such as asymmetric reductions, C-C bond formations, and hydrogenations. The insights gained will be invaluable for the rational design of next-generation catalysts for the pharmaceutical and fine chemical industries.
References
At the time of this writing, specific literature citations for the synthesis of ligands from this compound are not available in major databases. The protocols and principles described are based on established, standard methodologies in organic and organometallic chemistry for the synthesis of analogous ligand classes from similar chiral primary amines. The following references provide authoritative background on the synthesis and application of these ligand types:
-
Schiff Base Ligands: Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33(7), 410-421. [Link]
-
General Organic Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. (Provides foundational knowledge on imine and phosphinamide formation). [Link]
-
P,N-Ligands in Catalysis: Chelucci, G., & Orru, G. (Eds.). (2012). Synthesis of P,N-Heterocyclic Ligands and Their Use in Catalysis. Springer. (A comprehensive overview of the synthesis and application space for P,N-ligands). [Link]
-
Asymmetric Catalysis: Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004). Comprehensive Asymmetric Catalysis. Springer. (A foundational text on the principles of ligand design and application in asymmetric catalysis). [Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2-Methylcyclohexyl)ethan-1-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 1-(2-Methylcyclohexyl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this chiral amine. Given its two stereocenters, the primary challenge is often the separation of diastereomers, alongside the removal of common synthetic impurities. This document provides in-depth, field-proven troubleshooting guides and FAQs to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities I should expect in my crude this compound sample?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common method for synthesizing this amine is the reductive amination of 1-(2-methylcyclohexyl)ethan-1-one.[1] Based on this, you can anticipate several types of impurities.
Causality Behind Impurities:
-
Unreacted Starting Materials: Incomplete reactions are a common source of impurities. The ketone starting material is a frequent contaminant.
-
Side-Reaction Products: The reducing agent used in reductive amination (e.g., NaBH₄, H₂/Pd) can also directly reduce the starting ketone to the corresponding alcohol, 1-(2-methylcyclohexyl)ethan-1-ol.
-
Diastereomers: The target molecule has two chiral centers, leading to the formation of multiple diastereomers (e.g., (1R, 2R), (1S, 2S), (1R, 2S), (1S, 2R)). Since diastereomers possess different physical and chemical properties, they can be separated by standard laboratory techniques.[2]
Table 1: Potential Impurities and Their Origin
| Impurity | Chemical Name | Likely Origin | Removal Strategy |
|---|---|---|---|
| Starting Ketone | 1-(2-Methylcyclohexyl)ethan-1-one[3][4] | Incomplete reductive amination | Acid-base extraction, Chromatography |
| Alcohol Byproduct | 1-(2-Methylcyclohexyl)ethan-1-ol | Reduction of the starting ketone | Acid-base extraction, Chromatography |
| Unwanted Diastereomers | Other stereoisomers of the target amine | Non-stereoselective synthesis | Fractional Distillation, Chromatography, Diastereomeric Salt Crystallization |
| Reagents/Solvents | Residual solvents, catalysts, or reagents | Workup and synthesis conditions | Evaporation, Aqueous Washes |
Q2: What is a robust, general workflow for the initial cleanup of my crude product before tackling the diastereomers?
A2: An acid-base extraction is an exceptionally effective first step for purifying amines. This technique leverages the basicity of the amine functional group to separate it from neutral or acidic impurities, such as the unreacted ketone or the alcohol byproduct.[5] The amine is protonated with an acid to form a water-soluble ammonium salt, which partitions into the aqueous phase. Neutral organic impurities remain in the organic phase and are discarded. Subsequently, basifying the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane (DCM).
-
Acidification: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). Typically, 2-3 extractions are performed to ensure all the amine is protonated and moves to the aqueous phase.
-
Separation of Neutral Impurities: Combine the aqueous layers. The organic layer, containing neutral impurities like the starting ketone and alcohol byproduct, can be discarded.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) with stirring until the solution is strongly basic (pH > 12). This deprotonates the ammonium salt to regenerate the free amine, which may appear as an oil or a precipitate.
-
Re-extraction: Extract the free amine back into a fresh organic solvent (e.g., diethyl ether, DCM) 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified, albeit diastereomerically mixed, amine.
Q3: My main challenge is separating the diastereomers. What are my options?
A3: Separating diastereomers is possible because they have different physical properties. The optimal method depends on the scale of your synthesis, the required purity, and the available equipment. The three primary methods are fractional distillation, chromatography, and diastereomeric salt crystallization.
Sources
Validation & Comparative
A Pragmatic Guide to Chiral Amine Selection: A Cost-Benefit Analysis of 1-(2-Methylcyclohexyl)ethan-1-amine
Introduction: The Enduring Challenge of Chiral Resolution
In the landscape of pharmaceutical and fine chemical synthesis, the efficient separation of enantiomers remains a critical and often resource-intensive hurdle. While asymmetric synthesis has made remarkable strides, classical resolution via the formation of diastereomeric salts is a robust, scalable, and frequently employed strategy, particularly for chiral carboxylic acids.[1][2] The choice of the resolving agent is paramount, directly influencing crystallization efficiency, diastereomeric purity, and overall process economics.[3]
This guide provides a cost-benefit analysis of a specialty chiral amine, 1-(2-Methylcyclohexyl)ethan-1-amine, comparing it to the widely used and economically favorable alternative, 1-phenylethanamine. We will explore the causality behind selecting a high-cost reagent and provide a framework for its rational application in challenging synthetic contexts.
The Economic Baseline: (R)- and (S)-1-Phenylethanamine
(R)- and (S)-1-phenylethanamine are the quintessential "workhorse" resolving agents for acidic racemates. Their widespread use stems from a combination of moderate cost, high availability, and proven efficacy across a broad range of substrates.[4] The aromatic ring facilitates π-π stacking interactions within the crystal lattice, while the chiral ethylamine moiety provides the necessary stereochemical differentiation for diastereomer formation.
The primary advantage is economic. The low cost of entry allows for extensive screening of solvents and crystallization conditions, making it the default starting point for any resolution campaign.
The Specialty Reagent: this compound
In stark contrast, this compound represents a specialty tool. Its structure, featuring a bulky, conformationally rigid methylcyclohexyl group, offers a different set of intermolecular interactions compared to its aromatic counterpart. This steric bulk can be hypothesized to induce more specific and potentially more ordered crystal packing, which may be the key to resolving racemates that fail to form separable crystalline salts with less demanding amines.
However, this structural uniqueness comes at a significant financial premium.
Quantitative Cost Comparison
The economic disparity between these two classes of resolving agents is a primary driver in the decision-making process. The following table provides a clear comparison based on current market prices.
| Resolving Agent | Supplier Example | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | Dana Bioscience | 1 g | $980.00 | $980.00 |
| (S)-1-Phenylethanamine | Synthonix, Inc | 500 g | $80.00 | $0.16 |
| (R)-1-Phenylethanamine | Synthonix, Inc | 500 g | $120.00 | $0.24 |
| (S)-(-)-1-Phenylethylamine | Sigma-Aldrich | 250 mL (~237.5 g) | $481.00 | $2.03 |
| (R)-(+)-1-Phenylethylamine | ChemicalBook | 1 kg | $66.00 - $99.00 | $0.07 - $0.10 |
Note: Prices are subject to change and may vary between suppliers. The data presented is for comparative purposes.[5][6][7][8]
The data clearly illustrates that this compound is several orders of magnitude more expensive than 1-phenylethanamine. This cost cannot be justified for routine screening or for the resolution of straightforward racemic mixtures.
Cost-Benefit Analysis: A Decision Framework
The justification for employing a reagent as costly as this compound hinges on a calculated risk-reward scenario. It should be considered a problem-solving tool, reserved for instances where standard, cost-effective methods have failed.
The logical workflow for selecting a chiral resolving agent is outlined below.
Caption: Decision workflow for chiral resolving agent selection.
Causality for High-Cost Intervention:
-
Recalcitrant Racemates: The primary justification is the failure of multiple, lower-cost resolving agents to produce a crystalline, separable diastereomeric salt. If a valuable substrate consistently oils out or fails to precipitate with standard amines, the unique steric profile of this compound may provide a viable alternative.
-
High Diastereomeric Excess (d.e.) Requirement: In a process chemistry setting, achieving a high d.e. (>95%) in a single crystallization is highly desirable. It can eliminate the need for subsequent, yield-reducing recrystallizations. If this compound can deliver a significantly higher d.e. than cheaper alternatives, the savings in processing time, solvent usage, and yield loss at a large scale could potentially offset the high initial cost of the reagent.
-
Intellectual Property: In drug development, utilizing a novel or less common resolving agent might offer advantages in securing process patents.
Experimental Protocol: A Comparative Screening Framework
Objective: To compare the efficiency of this compound and (S)-1-phenylethanamine in the resolution of (R/S)-Naproxen by diastereomeric salt crystallization.
Materials:
-
(R/S)-Naproxen
-
(S)-1-Phenylethanamine
-
This compound (as a single, purified diastereomer/enantiomer)
-
Methanol (ACS Grade)
-
Ethyl Acetate (ACS Grade)
-
Hexanes (ACS Grade)
-
1 M Hydrochloric Acid
-
1 M Sodium Hydroxide
-
Anhydrous Magnesium Sulfate
Experimental Workflow Diagram:
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. chemconnections.org [chemconnections.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthonix, Inc > 2627-86-3 | (S)-1-Phenylethanamine [synthonix.com]
- 6. (R)-(+)-1-Phenylethylamine | 3886-69-9 [chemicalbook.com]
- 7. Synthonix, Inc > (R)-1-phenylethanamine - [P68072] [synthonix.com]
- 8. danabiosci.com [danabiosci.com]
- 9. The Retort [www1.udel.edu]
- 10. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
